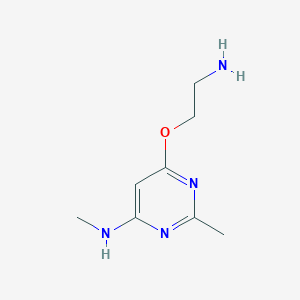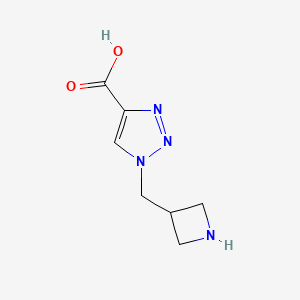
1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
“1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with a molecular weight of 310.23 . It’s a powder at room temperature .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7) .
Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 310.23 .
Applications De Recherche Scientifique
Drug Discovery
Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (GABA) and for the preparation of pharmaceutically active agents, including positive allosteric modulators of GABA A receptors . Triazole rings serve as pharmacophores through hydrogen-bonding and dipole interactions with biological receptors , indicating potential use in designing new drugs.
Material Science
Triazole compounds exhibit unique properties that make them valuable in material science. They can form a variety of non-covalent bonds with enzymes and receptors, which could be useful in developing new materials with specific biological activities.
Catalysis
The structure of triazoles facilitates their use in catalysis due to their ability to form multiple non-covalent interactions . This could be applied in creating catalysts for chemical reactions.
Organic Synthesis
Triazoles are used in organic synthesis due to their reactivity and ability to participate in various chemical transformations .
Supramolecular Chemistry
The unique structure of triazoles allows them to be used in supramolecular chemistry for the creation of complex molecular assemblies .
Bioconjugation
Triazoles can be used in bioconjugation to link molecules together for biological applications .
Chemical Biology
In chemical biology, triazoles can be used to study biological processes at the molecular level .
Fluorescent Imaging
Due to their fluorescent properties, triazoles can be utilized in imaging techniques to visualize biological systems .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Propriétés
IUPAC Name |
1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5/h4-5,8H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODBOQVPAPFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



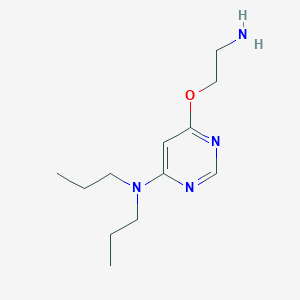
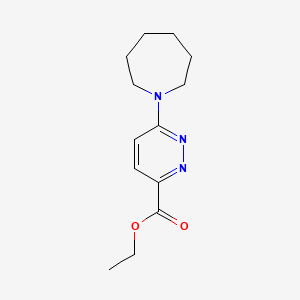

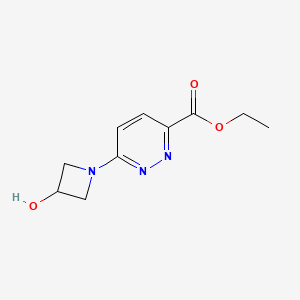

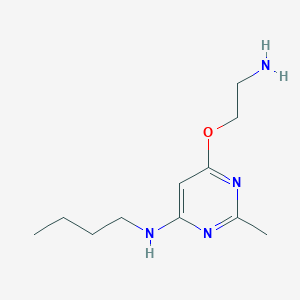
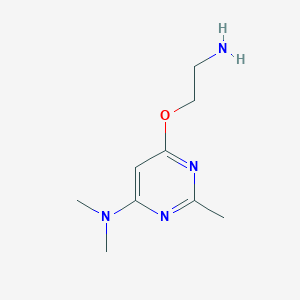


![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)

